3,5-Dibromobenzonitrile
Overview
Description
3,5-Dibromobenzonitrile is an organic compound with the molecular formula C7H3Br2N. It is a derivative of benzonitrile, where two bromine atoms are substituted at the 3 and 5 positions of the benzene ring. This compound is known for its applications in organic synthesis and material science due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known that halogenated benzonitriles, such as 3,5-dibromobenzonitrile, often interact with various biological targets via cyano-halo (c-n-x) short contacts .
Mode of Action
This compound interacts with its targets primarily through weak hydrogen bonding between the para hydrogen atom and the cyano nitrogen atom . These interactions can lead to changes in the structure and function of the target molecules.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is a permeant of the blood-brain barrier . These properties suggest that this compound may have good bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s interactions with its targets can be influenced by factors such as pH and temperature. Additionally, the compound’s stability may be affected by storage conditions. For example, it is recommended to store this compound in a refrigerator .
Biochemical Analysis
Biochemical Properties
3,5-Dibromobenzonitrile plays a significant role in biochemical reactions, particularly in the study of enzyme interactions and protein binding. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The compound’s bromine atoms facilitate halogen bonding, which can influence the binding affinity and specificity of enzymes and proteins. Additionally, this compound can form hydrogen bonds with biomolecules, further affecting its biochemical interactions .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the concentration and exposure duration. At lower concentrations, it has been shown to modulate cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This modulation can lead to changes in gene expression and cellular metabolism. At higher concentrations, this compound can induce cytotoxic effects, leading to cell apoptosis or necrosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. The compound can bind to the active sites of enzymes, either inhibiting or activating their function. For instance, it can inhibit the activity of certain kinases by forming stable complexes with their active sites. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions but can degrade when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell cycle progression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxic effects and can be used to study its pharmacological properties. At higher doses, this compound can cause significant toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of metabolites that can be further processed by conjugation reactions. The compound’s metabolism can affect metabolic flux and the levels of specific metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters such as the ATP-binding cassette (ABC) transporters, which facilitate its movement across cellular membranes. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and the endoplasmic reticulum. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its activity and function, particularly in relation to its interactions with enzymes and other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dibromobenzonitrile can be synthesized from 1,3,5-tribromobenzene through a nucleophilic substitution reaction. The process involves the reaction of 1,3,5-tribromobenzene with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the substitution of the bromine atom with the cyano group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The crude product is then purified through recrystallization or column chromatography to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in solvents like methanol or ethanol.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed:
Nucleophilic Substitution: Substituted benzonitriles with various functional groups.
Reduction: 3,5-Dibromoaniline.
Oxidation: 3,5-Dibromobenzoic acid.
Scientific Research Applications
3,5-Dibromobenzonitrile has several applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Material Science: Used in the preparation of liquid crystals and other advanced materials.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Medicinal Chemistry: Explored for its role in the development of new therapeutic agents.
Comparison with Similar Compounds
- 3,5-Difluorobenzonitrile
- 3,5-Dichlorobenzonitrile
- 3,5-Diiodobenzonitrile
Comparison: 3,5-Dibromobenzonitrile is unique due to the presence of bromine atoms, which are larger and more polarizable compared to fluorine, chlorine, and iodine. This results in distinct chemical reactivity and physical properties. For instance, bromine atoms can form stronger halogen bonds, influencing the compound’s behavior in various chemical and biological contexts. Additionally, the electronic effects of bromine can alter the compound’s reactivity in nucleophilic substitution and other reactions.
Properties
IUPAC Name |
3,5-dibromobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2N/c8-6-1-5(4-10)2-7(9)3-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJGDNCWTBTBQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383944 | |
Record name | 3,5-dibromobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97165-77-0 | |
Record name | 3,5-dibromobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Dibromobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Q1: What is the structural significance of 3,5-Dibromobenzonitrile's crystal structure?
A1: this compound molecules exhibit a unique arrangement in their crystal structure. Each molecule lies on a crystallographic mirror plane that bisects both the benzene ring and the cyano group []. This specific symmetry influences the molecule's packing and interactions within the crystal lattice. Interestingly, while the packing differs from 3,5-difluorobenzonitrile, both compounds share a similarly distorted benzene ring structure [], suggesting potential implications for their reactivity and physical properties.
Q2: How does this compound relate to agricultural research, specifically in maize?
A2: While this compound itself isn't directly discussed in the context of maize, its derivative, bromoxynil (4-hydroxy-3,5-dibromobenzonitrile), plays a significant role in agricultural research []. Bromoxynil, a photosystem II inhibiting herbicide, has been studied in relation to maize yield improvement []. Research suggests that newer maize hybrids may exhibit increased tolerance to bromoxynil compared to older hybrids, potentially contributing to enhanced stress tolerance and improved grain yield [].
Q3: What are the implications of weak hydrogen bonding in the crystal structure of this compound?
A3: The crystal structure of this compound reveals weak hydrogen bonding between the para-hydrogen atom and the cyano nitrogen atom, leading to the formation of head-to-tail C(7) chains []. These weak interactions contribute to the overall stability of the crystal lattice and can influence physical properties such as melting point and solubility. Understanding these interactions is crucial for predicting the compound's behavior in various chemical and biological environments.
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